maltotriose
maltotriose
Pullulan Standards are mostly used to obtain molecular mass distribution of cellulosic samples. It mainly consists of polymaltotriose units linked together by α-(1→6) linkages.
Maltotriose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Maltotriose is soluble (in water) and a very weakly acidic compound (based on its pKa). Maltotriose has been found in human prostate, liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, maltotriose is primarily located in the cytoplasm and lysosome. In humans, maltotriose is involved in the galactose metabolism pathway.
Alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-D-Glcp is a maltotriose trisaccharide in which the glucose residue at the reducing end is in the pyranose form. It is a maltotriose trisaccharide and a glucotriose.
Maltotriose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Maltotriose is soluble (in water) and a very weakly acidic compound (based on its pKa). Maltotriose has been found in human prostate, liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, maltotriose is primarily located in the cytoplasm and lysosome. In humans, maltotriose is involved in the galactose metabolism pathway.
Alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-D-Glcp is a maltotriose trisaccharide in which the glucose residue at the reducing end is in the pyranose form. It is a maltotriose trisaccharide and a glucotriose.
Brand Name:
Vulcanchem
CAS No.:
9057-02-7
VCID:
VC21225743
InChI:
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1
SMILES:
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Molecular Formula:
C20H36O16
Molecular Weight:
504.4 g/mol
maltotriose
CAS No.: 9057-02-7
Cat. No.: VC21225743
Molecular Formula: C20H36O16
Molecular Weight: 504.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pullulan Standards are mostly used to obtain molecular mass distribution of cellulosic samples. It mainly consists of polymaltotriose units linked together by α-(1→6) linkages. Maltotriose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Maltotriose is soluble (in water) and a very weakly acidic compound (based on its pKa). Maltotriose has been found in human prostate, liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, maltotriose is primarily located in the cytoplasm and lysosome. In humans, maltotriose is involved in the galactose metabolism pathway. Alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-D-Glcp is a maltotriose trisaccharide in which the glucose residue at the reducing end is in the pyranose form. It is a maltotriose trisaccharide and a glucotriose. |
|---|---|
| CAS No. | 9057-02-7 |
| Molecular Formula | C20H36O16 |
| Molecular Weight | 504.4 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 |
| Standard InChI Key | GFZFEWWPMNSVBS-WVZDODFGSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator